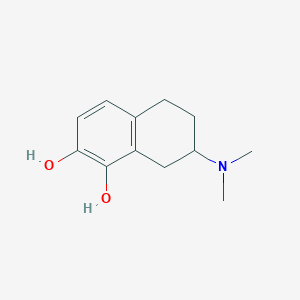
5-(tert-Butyl)-7-chloro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-7-chloro-1H-indole: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl and chloro substituents on the indole ring can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-chloro-1H-indole typically involves the introduction of the tert-butyl and chloro groups onto the indole ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride is used in the presence of a Lewis acid catalyst like aluminum chloride to introduce the tert-butyl group. The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the tert-butyl group.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include N-oxides or tert-butyl alcohol derivatives.
Reduction: The major product would be 5-(tert-Butyl)-1H-indole.
Substitution: Products depend on the nucleophile used, such as 5-(tert-Butyl)-7-amino-1H-indole when using an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(tert-Butyl)-7-chloro-1H-indole is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Biology: In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a model compound for understanding the interactions of indoles with biological targets.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be screened for activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-7-chloro-1H-indole depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
5-(tert-Butyl)-1H-indole: Lacks the chloro substituent, which may result in different chemical and biological properties.
7-Chloro-1H-indole: Lacks the tert-butyl group, affecting its steric and electronic properties.
5-(tert-Butyl)-7-methyl-1H-indole: The methyl group replaces the chloro group, leading to different reactivity and potential biological activities.
Uniqueness: 5-(tert-Butyl)-7-chloro-1H-indole is unique due to the combined presence of both tert-butyl and chloro groups on the indole ring. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
180623-90-9 |
|---|---|
Molekularformel |
C12H14ClN |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
5-tert-butyl-7-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
InChI-Schlüssel |
OLEDUMUKIQZSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


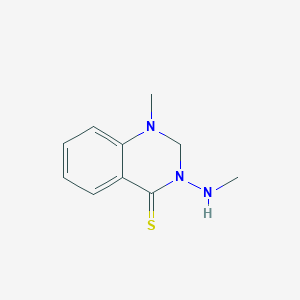
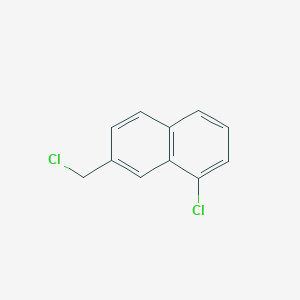
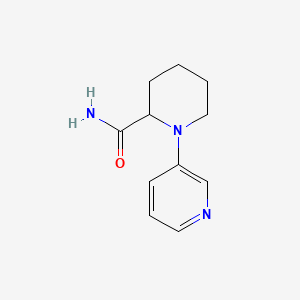
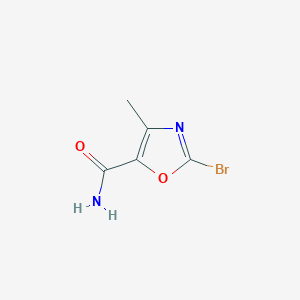

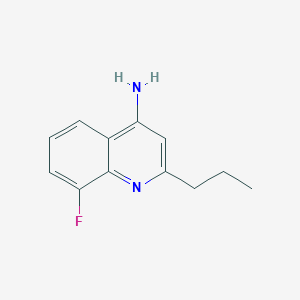
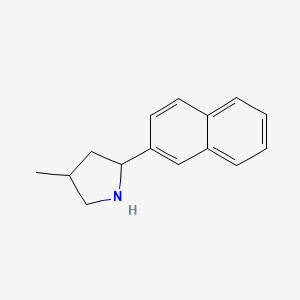

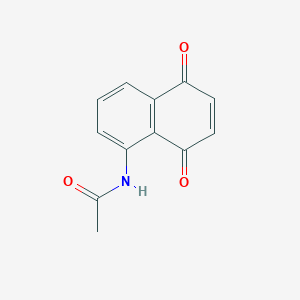


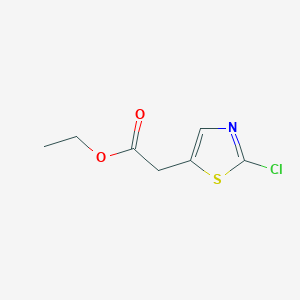
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
